RNF114 ligand 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

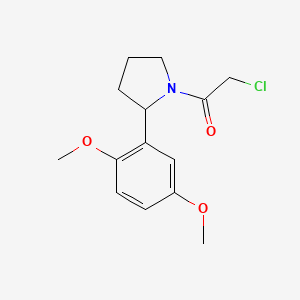

2-chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-18-10-5-6-13(19-2)11(8-10)12-4-3-7-16(12)14(17)9-15/h5-6,8,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXUCAQMZIQIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCN2C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900137-36-2 | |

| Record name | 2-chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

RNF114 E3 Ligase: A Technical Guide to Function and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNF114 (Ring Finger Protein 114), also known as ZNF313, is a RING-type E3 ubiquitin ligase that has emerged as a critical regulator in a multitude of cellular processes.[1][2] Its involvement spans from cell cycle control and apoptosis to innate and adaptive immunity, as well as the DNA damage response.[3][4][5] Dysregulation of RNF114 has been implicated in various diseases, including cancer, psoriasis, and viral infections, making it an attractive target for therapeutic development.[4][5][6] This technical guide provides an in-depth overview of the core functions and mechanisms of RNF114, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Functions of RNF114

RNF114 is a multifaceted E3 ligase that participates in a wide array of biological processes through the ubiquitination of specific substrate proteins.[3] Its functions are integral to maintaining cellular homeostasis and responding to various stressors.

DNA Damage Response and Genomic Stability

A pivotal role of RNF114 is in the DNA damage response (DDR). It acts as a reader of ADP-ribosylation signals at sites of DNA damage, a function mediated by its C-terminal zinc finger domains.[7][8][9] Specifically, RNF114 recognizes a hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification on substrate proteins.[7][8] This recognition is crucial for the subsequent ubiquitination of target proteins, a process that is essential for efficient DNA repair.[7]

One of the key substrates of RNF114 in the DDR is PARP1 (Poly [ADP-ribose] polymerase 1). RNF114 ubiquitinates PARP1, leading to its removal from damaged chromatin.[9] Inhibition of RNF114 results in the "trapping" of PARP1 on DNA, a mechanism that is synthetically lethal in cancers with BRCA1/2 mutations.[5][9] This has positioned RNF114 as a promising target for cancer therapy, particularly for overcoming resistance to PARP inhibitors.[5][9]

Regulation of Immune Signaling

RNF114 is a key modulator of both innate and adaptive immunity. It functions as a negative regulator of NF-κB signaling by promoting the ubiquitination and stabilization of the NF-κB inhibitor, TNFAIP3 (also known as A20).[1][10][11] By stabilizing A20, RNF114 dampens the inflammatory response mediated by NF-κB.[1][10]

In the context of innate immunity, RNF114 targets the mitochondrial antiviral-signaling protein (MAVS) for proteasomal degradation, thereby inhibiting cellular responses to double-stranded RNA (dsRNA) and subsequent interferon production.[3][12] This function highlights RNF114's role in preventing excessive inflammatory responses to viral infections. Conversely, some studies suggest a positive regulatory role in T-cell activation, indicating a complex and context-dependent function in immunity.

Cell Cycle Control and Senescence

RNF114 plays a role in cell cycle progression by targeting cyclin-dependent kinase inhibitors for degradation.[3] Substrates such as CDKN1A (p21), CDKN1B (p27), and CDKN1C (p57) are ubiquitinated by RNF114, which promotes their degradation and facilitates the G1-to-S phase transition.[3] This activity of RNF114 helps to suppress cellular senescence.[3]

Maternal-to-Zygotic Transition

RNF114 has been shown to be essential for the maternal-to-zygotic transition (MZT) in early embryonic development.[7][13][14] It mediates the degradation of maternal proteins, such as TAB1 and CBX5, which is a prerequisite for the activation of the zygotic genome.[7][14] Knockdown of RNF114 in mouse oocytes leads to developmental arrest at the two-cell stage.[13]

Mechanism of RNF114 E3 Ligase Activity

RNF114 is a multi-domain protein that functions as both a "reader" and a "writer" of post-translational modifications, a characteristic that is central to its mechanism of action.[7][15]

Domain Architecture and Function

The canonical structure of RNF114 includes an N-terminal RING (Really Interesting New Gene) domain, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif (UIM).[5][9]

-

RING Domain: This domain is responsible for recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, which is the "writer" function.[16]

-

Zinc Finger Domains (ZF2 and ZF3): These domains are crucial for recognizing and binding to ADP-ribose moieties on substrate proteins, representing the "reader" function.[3][8]

-

Ubiquitin-Interacting Motif (UIM): The UIM domain binds to ubiquitin, which, in conjunction with the zinc fingers, allows for the specific recognition of the hybrid ADPr-Ub modification.[3][8][16]

The "Reader-Writer" Mechanism

The catalytic cycle of RNF114 involves a sophisticated interplay between its domains:

-

Recognition (Reading): At sites of DNA damage, PARP enzymes add ADP-ribose chains to proteins. The Deltex (DTX) family of E3 ligases then links ubiquitin to this ADP-ribose, creating a hybrid ADPr-Ub signal.[9] The ZF2/3 and UIM domains of RNF114 cooperatively bind to this ADPr-Ub modification on a substrate protein.[3][7][8]

-

Recruitment and Ubiquitination (Writing): This binding event recruits RNF114 to the substrate. The N-terminal RING domain of RNF114 then recruits an E2-ubiquitin conjugate.[16]

-

Chain Elongation: RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains on the substrate-associated ubiquitin.[2][3][15] This K11-linked polyubiquitination can signal for proteasomal degradation or other downstream events.[15]

Signaling Pathways and Experimental Workflows

RNF114 in the DNA Damage Response

The following diagram illustrates the role of RNF114 in the PARP-dependent DNA damage response.

References

- 1. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A family of E3 ligases extend K11 polyubiquitin on sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]

- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 11. uniprot.org [uniprot.org]

- 12. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation | The EMBO Journal [link.springer.com]

- 16. Research Portal [ourarchive.otago.ac.nz]

Whitepaper: RNF114 - A Novel E3 Ubiquitin Ligase at the Crossroads of Cellular Signaling and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the discovery, molecular function, and therapeutic potential of RING Finger Protein 114 (RNF114), a novel E3 ubiquitin ligase. It details its unique enzymatic mechanism, its role in critical signaling pathways, and its emergence as a promising target for novel therapeutic strategies, including targeted protein degradation.

Abstract

RING Finger Protein 114 (RNF114) has emerged from its initial identification as a psoriasis susceptibility gene to be recognized as a pivotal E3 ubiquitin ligase with diverse roles in cellular homeostasis.[1][2][3] It is involved in a multitude of biological processes, including DNA damage repair, cell cycle regulation, innate immunity, and embryonic development.[1][4] RNF114's unique ability to act as both a "reader" and "writer" of a hybrid ADP-ribose-ubiquitin signal places it at the center of complex post-translational modification crosstalk.[5][6] This function, coupled with its druggability demonstrated by the natural product Nimbolide, has positioned RNF114 as a significant target for drug development, particularly in oncology and immunology.[4][6][7] This document synthesizes the current understanding of RNF114, presenting its molecular mechanisms, substrates, and detailed experimental protocols for its study.

Introduction: The Discovery of RNF114

RNF114, also known as ZNF313, was first identified as a zinc-binding protein containing both C2H2 and RING finger domains.[4][8] The gene is located on chromosome 20q13.13, a region frequently amplified in various cancers.[8] Initial studies linked RNF114 to psoriasis, where its overexpression was noted as a key indicator of epithelial inflammation.[8][9] Subsequent research confirmed its function as a RING-type E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to substrate proteins, thereby regulating their degradation, localization, or function.[3][10][11] RNF114 belongs to a small family of RING-UIM (Ubiquitin-Interacting Motif) E3 ligases that also includes RNF125, RNF138, and RNF166.[5][12]

Molecular Function and Mechanism

Domain Architecture

The functionality of RNF114 is dictated by its distinct protein domains. It possesses an N-terminal RING (Really Interesting New Gene) domain, which is essential for its E3 ligase activity, followed by three zinc finger (ZF) domains and a C-terminal Ubiquitin-Interacting Motif (UIM).[5][8] The RING domain, in conjunction with the first ZF, recruits ubiquitin-charged E2 conjugating enzymes (such as UbcH5b) to catalyze ubiquitination.[5][10] The UIM and other C-terminal domains are crucial for substrate recognition and binding to ubiquitin chains.[5][10]

The Reader-Writer Model: Decoding the ADPr-Ub Signal

A groundbreaking discovery revealed RNF114's central role in interpreting a hybrid post-translational modification: ADP-ribose-ubiquitin (ADPr-Ub).[5][6] In processes like the DNA damage response (DDR), enzymes such as PARP1 add ADP-ribose (ADPr) to substrate proteins.[5] Subsequently, Deltex (DTX) family E3 ligases can attach a single ubiquitin to this ADPr, creating a hybrid ADPr-Ub signal.[5][6]

RNF114 functions as both a "reader" and a "writer" of this signal.[5][13]

-

Reader: The C-terminal domains of RNF114, specifically a tandem Di19-UIM module, preferentially recognize and bind to the ADPr-Ub modification over ADPr or ubiquitin alone.[13][14][15][16] This binding localizes RNF114 to specific substrates at precise moments, such as at sites of DNA damage.[5][15]

-

Writer: Once bound, the N-terminal RING domain of RNF114 extends the modification by assembling polyubiquitin (B1169507) chains onto the initial ubiquitin.[5][6]

Ubiquitin Chain Linkage Specificity

RNF114 demonstrates specificity in the type of polyubiquitin chains it assembles. Strong evidence indicates that in the context of the ADPr-Ub signal, RNF114 specifically catalyzes the formation of K11-linked ubiquitin chains.[5][6][13] K11-linkages are typically associated with targeting proteins for proteasomal degradation.[6] However, studies have also shown that RNF114 can assemble heterotypic chains involving K27 and K48 linkages, particularly in regulating substrates like MAVS, TRAF3, and TAB1, suggesting its function is context-dependent.[11][17]

Key Signaling Pathways and Identified Substrates

RNF114's E3 ligase activity impacts numerous cellular pathways through the ubiquitination of specific substrates.

| Substrate | Biological Process | RNF114-mediated Outcome | Ubiquitin Linkage |

| PARP1 | DNA Damage Response | Trapping on chromatin, synthetic lethality in BRCA-mutated cells.[4][6] | K11-linked (implied) |

| MAVS | Innate Immunity (RLH pathway) | Proteasomal degradation, inhibition of IFN production.[17][18][19][20] | K27/K48-linked |

| TRAF3 | Innate Immunity | Proteasomal degradation, negative regulation of RLR signaling.[17] | K27/K48-linked |

| TAB1 | NF-κB Pathway, Embryonic Dev. | Degradation, required for maternal-to-zygotic transition.[11][21] | K11/K27/K48-linked |

| CDKN1A (p21) | Cell Cycle Regulation | Proteasomal degradation, promotion of G1/S transition.[4][22][23] | Not specified |

| TNFAIP3 (A20) | NF-κB Pathway | Stabilization, negative regulation of NF-κB.[22][23] | Not specified |

| GSK3β | Multiple Signaling Pathways | Ubiquitination and degradation, facilitated by circFADS1.[12] | Not specified |

| EWSR1 | Cancer Proliferation | Interacts to regulate VEGFR2 expression in breast cancer.[4] | Not specified |

DNA Damage Response (DDR) and PARP1 Regulation

In the DDR, RNF114 is recruited to sites of DNA damage in a PARP-dependent manner.[5][6] Inhibition of RNF114 leads to the trapping of PARP1 on damaged DNA, a mechanism that is synthetically lethal in cancer cells with mutations in BRCA1/2 genes.[4][5][6] This effect is analogous to the action of PARP inhibitors (PARPi), making RNF114 an attractive target for cancers that have developed resistance to PARPi.[6]

Innate Immunity and RLH Signaling

RNF114 is a negative regulator of the RIG-I-like receptor (RLR) signaling pathway, which is critical for detecting viral RNA and initiating an interferon (IFN) response.[17][18][20] RNF114 targets key adaptor proteins MAVS and TRAF3 for K27- and K48-linked ubiquitination and subsequent proteasomal degradation.[17] This action dampens the antiviral response, and RNF114 knockout mice show elevated basal IFN levels.[18][20]

Cell Cycle Control

RNF114 promotes cell cycle progression from the G1 to S phase by targeting the cyclin-dependent kinase inhibitor CDKN1A (also known as p21) for ubiquitination and degradation.[4][22][23] By degrading p21, RNF114 helps to suppress cellular senescence.[23]

RNF114 in Drug Discovery

The discovery that RNF114 can be covalently modified by the natural product Nimbolide has opened a new avenue for therapeutic intervention.[4][24]

Covalent Inhibition by Nimbolide

Nimbolide, a terpenoid derived from the Neem tree, reacts with a functional cysteine residue (C8 in human RNF114) crucial for substrate recognition.[4][25] This covalent binding inhibits RNF114's E3 ligase activity, leading to the stabilization of tumor suppressors like p21 and mimicking the synthetic lethality of PARP inhibitors in BRCA-mutated cancers.[4][6]

RNF114-based PROTACs

The ability of Nimbolide and its synthetic mimetics (like EN219) to covalently bind and recruit RNF114 makes it an ideal E3 ligase for Proteolysis-Targeting Chimera (PROTAC) applications.[7][24] A PROTAC is a bifunctional molecule that links a target protein to an E3 ligase, inducing the target's degradation. RNF114-recruiting PROTACs have been successfully developed to degrade therapeutically relevant targets such as BRD4 and BCR-ABL in cancer cells, expanding the toolkit for targeted protein degradation beyond the more commonly used VHL and Cereblon E3 ligases.[25]

Experimental Protocols

In Vitro Ubiquitination Assay

This assay assesses the E3 ligase activity of RNF114 by monitoring the formation of polyubiquitin chains in a reconstituted system.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5b)[10][25]

-

Recombinant purified RNF114 (wild-type and a catalytically inactive RING mutant as a negative control)[26]

-

Recombinant substrate protein (optional, e.g., p21)[25]

-

Flag- or His-tagged Ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Laemmli sample buffer

Procedure:

-

Prepare a reaction mixture in a total volume of 25-50 µL.

-

Add the following components to the reaction buffer in order:

-

~100 ng E1 enzyme

-

~100 ng E2 enzyme

-

~5 µg tagged Ubiquitin

-

~500 ng recombinant RNF114

-

(Optional) ~100-200 ng of the substrate protein.

-

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the mixture at 37°C for 60-90 minutes with gentle agitation.[25][27]

-

Stop the reaction by adding 2X Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody against the ubiquitin tag (to detect polyubiquitin chains) or the substrate. A high-molecular-weight smear indicates successful ubiquitination.[26]

Immunoprecipitation (IP) for Interaction Studies

This protocol is used to isolate RNF114 and its binding partners from cell lysates.

Materials:

-

Cell culture plates

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5-1% NP-40) supplemented with protease and phosphatase inhibitors.[28]

-

Anti-RNF114 antibody or antibody against a tagged version of RNF114.

-

Isotype control IgG (e.g., normal rabbit IgG) as a negative control.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash Buffer (typically the same as IP Lysis Buffer).

-

Elution Buffer or Laemmli sample buffer.

Procedure:

-

Lyse cultured cells (approx. 1-5 x 10⁷) on ice with 500-1000 µL of cold IP Lysis Buffer.[28]

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[28]

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

(Optional Pre-clearing) Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding.

-

Add 2-5 µg of anti-RNF114 antibody (or control IgG) to the pre-cleared lysate. Incubate for 3 hours to overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C.

-

Pellet the beads by centrifugation (e.g., 200 x g for 3-5 minutes).

-

Discard the supernatant and wash the beads 3-5 times with 500-1000 µL of cold Wash Buffer. After the final wash, remove all supernatant.

-

Elute the protein complexes. For Western blot analysis, resuspend the beads in 40 µL of 1X Laemmli sample buffer and boil for 5-10 minutes. For mass spectrometry, use a compatible elution method (e.g., acidic elution).

-

Analyze the eluate by Western blotting or mass spectrometry.

Summary and Future Directions

RNF114 is a multifaceted E3 ubiquitin ligase whose discovery has provided significant insights into the intricate regulation of cellular signaling. Its role as a reader and writer of the ADPr-Ub signal highlights a sophisticated layer of crosstalk between ADP-ribosylation and ubiquitination. The validation of RNF114 as a druggable target, both through direct covalent inhibition and as a recruited E3 ligase for targeted protein degradation, underscores its high therapeutic potential.

Future research should focus on:

-

Expanding the Substrate Landscape: Unbiased proteomic approaches will be crucial to identify the full spectrum of RNF114 substrates in different cellular contexts and disease states.

-

Structural Biology: Elucidating the high-resolution structures of RNF114 in complex with its E2 enzyme, the ADPr-Ub signal, and various substrates will provide a deeper understanding of its catalytic mechanism and specificity.

-

Therapeutic Development: Designing more potent and selective small molecule inhibitors and advancing RNF114-based PROTACs for clinical applications, particularly for cancers resistant to current therapies.

-

In Vivo Studies: Further investigation using animal models is needed to fully understand the physiological and pathological consequences of RNF114 dysregulation in diseases like cancer, psoriasis, and viral infections.[1][4]

References

- 1. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]

- 7. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional analysis of the RNF114 psoriasis susceptibility gene implicates innate immune responses to double-stranded RNA in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition | EMBO Reports [link.springer.com]

- 12. researchgate.net [researchgate.net]

- 13. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation | The EMBO Journal [link.springer.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Identification of RNF114 as ADPr-Ub reader through non-hydrolysable ubiquitinated ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. OhioLINK ETD: Ke, Qi [etd.ohiolink.edu]

- 21. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal-to-zygotic transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. genecards.org [genecards.org]

- 24. researchgate.net [researchgate.net]

- 25. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

RNF114: A Comprehensive Technical Guide to its Substrates and Ubiquitination Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RING Finger Protein 114 (RNF114), an E3 ubiquitin ligase, has emerged as a critical regulator in a multitude of cellular processes, commanding significant attention within the research and drug development communities. Its involvement in DNA damage repair, cell cycle progression, immune response, and carcinogenesis underscores its potential as a therapeutic target.[1][2] This technical guide provides an in-depth overview of RNF114's known substrates, its ubiquitination mechanisms, and the experimental methodologies employed to elucidate its function.

RNF114's activity is intrinsically linked to its structure, which includes a canonical N-terminal RING domain responsible for recruiting E2 ubiquitin-conjugating enzymes, and C-terminal zinc finger and ubiquitin-interacting motifs (UIMs) that are crucial for substrate recognition.[1] A key aspect of RNF114 function is its ability to recognize and extend a unique hybrid post-translational modification, ADP-ribose-ubiquitin (ADPr-Ub), positioning it at the crossroads of ubiquitination and ADP-ribosylation signaling pathways.[1]

This document serves as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions and workflows associated with RNF114 research.

Quantitative Analysis of RNF114 Interactions

The following tables summarize the available quantitative and qualitative data on the interactions and ubiquitination of RNF114 substrates. While precise kinetic and binding data for many substrates are still under investigation, this compilation provides a current overview of the field.

Table 1: Binding Affinities of RNF114

| Interacting Partner | Method | Reported Kd | Notes |

| ADP-ribose-Ubiquitin (ADPr-Ub) probe | Bio-Layer Interferometry (BLI) | < 1 µM | The tandem ZnF2+ZnF3+UIM domains of RNF114 bind to the ADPr-Ub probe with sub-micromolar affinity.[3][4] |

| Wild-Type RNF114 with Ub-ADPrT | Fluorescence Polarization | 12.8 µM | Binding was saturated by 40 µM.[5] |

| RNF114 (ZnF2+ZnF3+UIM domains) with ADPr-Ub probe | Bio-Layer Interferometry (BLI) | 1.4 µM | This minimal module is required for significant ADPr-Ub binding.[3] |

| RNF114 (ΔUIM or UIM mutant) with ADPr-Ub probe | Bio-Layer Interferometry (BLI) | ~25-fold weaker affinity | Demonstrates the critical role of the UIM domain in binding ADPr-Ub.[4] |

| RNF114 (ΔZnF2+ZnF3) with ADPr-Ub probe | Bio-Layer Interferometry (BLI) | ~75-fold weaker affinity | Highlights the importance of the zinc finger domains for high-affinity binding.[4] |

Table 2: RNF114-Mediated Ubiquitination and Degradation of Key Substrates

| Substrate | Cellular Process | Type of Ubiquitination | Outcome of Ubiquitination | Quantitative Data |

| PARP1 | DNA Damage Response | K11-linked polyubiquitination | Degradation | RNF114 targets PARylated-PARP1 for degradation. Inhibition of RNF114 leads to PARP1 trapping.[6][7] |

| p21 (CDKN1A) | Cell Cycle Regulation | Polyubiquitination | Degradation | RNF114-mediated degradation of p21 promotes cell cycle progression.[8][9] |

| EGR1 | Transcriptional Regulation | Polyubiquitination | Degradation | RNF114 mediates the degradation of the EGR1 transcription factor.[10] |

| TAB1 | Immune Response, Development | K11, K27, and K48-linked polyubiquitination | Degradation | RNF114-mediated degradation of TAB1 is crucial for maternal-to-zygotic transition.[11][12] |

| MAVS | Innate Immune Response | K27- and K48-linked polyubiquitination | Degradation | RNF114 targets MAVS for degradation to negatively regulate the RLR signaling pathway.[13] |

| TRAF3 | Innate Immune Response | K27- and K48-linked polyubiquitination | Degradation | RNF114 mediates the degradation of TRAF3 to inhibit IFN production.[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols used to investigate RNF114 and its substrates.

In Vitro Ubiquitination Assay

This assay is fundamental for confirming the E3 ligase activity of RNF114 and for identifying the type of ubiquitin linkages it forms.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human RNF114 (wild-type and mutants)

-

Recombinant substrate protein

-

Ubiquitin (wild-type and lysine (B10760008) mutants)

-

ATP solution (10 mM)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate, ubiquitin, and RNF114

Protocol:

-

Prepare the reaction mixture in a total volume of 20-50 µL.

-

Add the following components to the ubiquitination buffer in the specified order:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 5-10 µM)

-

Substrate protein (e.g., 1-2 µM)

-

RNF114 (e.g., 200-500 nM)

-

-

Initiate the reaction by adding ATP to a final concentration of 1-2 mM.

-

Incubate the reaction at 37°C for 30-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for the substrate to observe higher molecular weight ubiquitinated species. Anti-ubiquitin antibodies can be used to confirm ubiquitination.

Substrate Identification by Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify novel interacting partners and potential substrates of RNF114 in a cellular context.

Materials:

-

Cell lines expressing endogenous or tagged RNF114

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against RNF114 or the tag

-

Protein A/G magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or LDS sample buffer)

-

Trypsin for in-gel or on-bead digestion

-

LC-MS/MS instrumentation and data analysis software

Protocol:

-

Culture and lyse cells to obtain total protein extracts.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-RNF114 antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Prepare the eluted proteins for mass spectrometry by in-solution or in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the co-immunoprecipitated proteins using a protein database search algorithm. Potential substrates are identified by their enrichment in the RNF114 IP compared to a control IP (e.g., using a non-specific IgG).

Protein Microarray for Substrate Screening

Protein microarrays offer a high-throughput method to screen thousands of proteins for potential RNF114 substrates simultaneously.[11]

Materials:

-

Human protein microarray (e.g., ProtoArray®)[11]

-

Recombinant RNF114 (wild-type and catalytically inactive mutant)

-

E1 and E2 enzymes

-

Biotinylated ubiquitin

-

Blocking buffer

-

Wash buffer

-

Fluorescently-labeled streptavidin

-

Microarray scanner

Protocol:

-

Block the protein microarray to prevent non-specific binding.

-

Prepare the ubiquitination reaction mixture containing E1, E2, biotinylated ubiquitin, and either wild-type or mutant RNF114.[11] A control reaction without E3 ligase is also prepared.

-

Incubate the microarray with the reaction mixtures.

-

Wash the microarray to remove unbound proteins.

-

Incubate the microarray with fluorescently-labeled streptavidin to detect biotinylated (ubiquitinated) proteins.

-

Scan the microarray and analyze the fluorescence intensity of each spot.

-

Potential substrates are identified as proteins that show a significantly higher signal in the presence of wild-type RNF114 compared to the mutant RNF114 and the no-E3 control.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving RNF114 is essential for a clear understanding of its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: RNF114 signaling pathway in the DNA damage response.

Caption: Experimental workflow for identifying RNF114 substrates.

Caption: The general process of RNF114-mediated ubiquitination.

Conclusion and Future Directions

RNF114 is a multifaceted E3 ubiquitin ligase with a growing list of substrates and a central role in cellular homeostasis and disease. Its unique ability to interpret the ADPr-Ub signal places it at a critical node in the DNA damage response, making it a compelling target for cancer therapy, particularly in the context of PARP inhibitor resistance.[1]

The methodologies outlined in this guide provide a robust framework for the continued investigation of RNF114. Future research should focus on elucidating the full spectrum of RNF114 substrates through advanced quantitative proteomic techniques. Determining the precise kinetics of RNF114-mediated ubiquitination and subsequent substrate degradation will be crucial for a deeper understanding of its regulatory functions. Furthermore, the development of specific and potent small molecule inhibitors or degraders of RNF114 holds significant promise for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. The continued exploration of RNF114's intricate biology will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]

- 2. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification of RNF114 as ADPr-Ub reader through non-hydrolysable ubiquitinated ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition | EMBO Reports [link.springer.com]

- 13. E3 Ubiquitin Ligase RNF114 Inhibits Innate Immune Response to Red-Spotted Grouper Nervous Necrosis Virus Infection in Sea Perch by Targeting MAVS and TRAF3 to Mediate Their Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of Small Molecule Binders for RNF114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and key findings in the discovery and characterization of small molecule binders for the E3 ubiquitin ligase RNF114. The content is structured to offer actionable insights for researchers in drug discovery and chemical biology, with a focus on experimental reproducibility and data comparison.

Introduction to RNF114 as a Therapeutic Target

RNF114, a RING finger E3 ubiquitin ligase, has emerged as a compelling target for therapeutic intervention, particularly in oncology. It plays a crucial role in various cellular processes, including the DNA damage response and protein homeostasis.[1][2] Notably, inhibition of RNF114 has been shown to induce synthetic lethality in BRCA-mutated cancers by trapping PARP1 at sites of DNA damage, offering a novel therapeutic strategy for tumors resistant to PARP inhibitors.[3] The discovery of covalent small molecule binders has paved the way for the development of potent and specific RNF114-targeting compounds, including proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[4][5]

Key Small Molecule Binders of RNF114

Two principal classes of small molecule binders for RNF114 have been extensively characterized: a natural product and a synthetically developed covalent ligand. Both molecules target a reactive cysteine residue (Cys8) in an intrinsically disordered region of RNF114.

Nimbolide (B1678885): A Natural Product Covalent Binder

Nimbolide, a triterpenoid (B12794562) isolated from the neem tree (Azadirachta indica), was the first identified covalent binder of RNF114.[4] It forms a covalent bond with Cys8, leading to the inhibition of RNF114's E3 ligase activity. This interaction has been leveraged to develop RNF114-based PROTACs.

EN219: A Synthetic Covalent Ligand

Through a chemoproteomics-enabled screening effort, a chloroacetamide-based covalent ligand, EN219, was identified as a potent binder of RNF114, also targeting Cys8.[5] The simpler chemical scaffold of EN219 compared to nimbolide makes it a more tractable starting point for medicinal chemistry efforts to develop optimized RNF114-targeting compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of nimbolide, EN219, and derived PROTACs with RNF114 and their cellular effects.

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| Nimbolide | RNF114 | IC50 (Inhibition of Ubiquitination) | ~10 µM | In vitro | [4] |

| EN219 | RNF114 | IC50 (Competitive ABPP) | 470 nM | In vitro | [5] |

| XH2 (Nimbolide-JQ1 PROTAC) | BRD4 | DC50 | ~1 µM | 231MFP | [4] |

| ML 2-14 (EN219-JQ1 PROTAC) | BRD4 (long isoform) | DC50 | 36 nM | 231MFP | [5] |

| ML 2-14 (EN219-JQ1 PROTAC) | BRD4 (short isoform) | DC50 | 14 nM | 231MFP | [5] |

Table 1: Key Quantitative Data for RNF114 Binders and Derived PROTACs

Experimental Protocols

Detailed methodologies for the key experiments used in the identification and characterization of RNF114 binders are provided below.

Activity-Based Protein Profiling (ABPP) for Covalent Ligand Screening

This protocol describes a competitive ABPP experiment to identify covalent ligands for RNF114.

Materials:

-

Recombinant human RNF114 protein

-

Cysteine-reactive probe (e.g., iodoacetamide-alkyne)

-

Test compounds (covalent ligand library)

-

Click chemistry reagents (e.g., rhodamine-azide, CuSO4, TBTA, TCEP)

-

SDS-PAGE gels and imaging system

Procedure:

-

Protein-Ligand Incubation: Incubate recombinant RNF114 (0.1 µg) with the test compound (50 µM) or DMSO vehicle in PBS for 30 minutes at room temperature.

-

Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne, 1 µM final concentration) to the mixture and incubate for 1 hour at room temperature.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding rhodamine-azide, CuSO4, TBTA, and TCEP. Incubate for 1 hour at room temperature.

-

SDS-PAGE and Imaging: Quench the reaction with 4x Laemmli buffer, run the samples on an SDS-PAGE gel, and visualize the fluorescence of the labeled protein using a gel imager. A decrease in fluorescence intensity in the presence of a test compound indicates covalent binding to RNF114.

In Vitro RNF114 Ubiquitination Assay

This assay assesses the E3 ligase activity of RNF114 and the inhibitory effect of small molecule binders.

Materials:

-

Recombinant human RNF114 protein

-

E1 ubiquitin-activating enzyme (e.g., UBE1)

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin (Flag-tagged)

-

ATP

-

Test compound (e.g., nimbolide or EN219)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Western blot reagents

Procedure:

-

Pre-incubation with Inhibitor: Pre-incubate RNF114 (0.2 µg) with the test compound or DMSO vehicle in ubiquitination reaction buffer for 30 minutes at room temperature.

-

Ubiquitination Reaction: Initiate the reaction by adding E1 enzyme (100 nM), E2 enzyme (500 nM), Flag-ubiquitin (5 µg), and ATP (2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Quenching and Western Blotting: Stop the reaction by adding Laemmli buffer and boiling. Analyze the formation of polyubiquitin (B1169507) chains by Western blotting using an anti-Flag antibody.

Cell-Based PROTAC-Mediated Degradation Assay

This protocol is used to evaluate the ability of an RNF114-based PROTAC to induce the degradation of a target protein.

Materials:

-

Human cancer cell line (e.g., 231MFP breast cancer cells)

-

RNF114-based PROTAC (e.g., ML 2-14)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

-

Western blot reagents

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC or DMSO vehicle for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).

Visualizations

The following diagrams illustrate key concepts and workflows in the identification of RNF114 binders.

Caption: Workflow for identifying covalent RNF114 binders using competitive ABPP.

Caption: Mechanism of action for an RNF114-based PROTAC.

Caption: RNF114's role in the DNA damage response and the effect of its inhibition.

References

An In-depth Technical Guide to Early-Stage RNF114 Ligand Discovery Programs

For Researchers, Scientists, and Drug Development Professionals

Introduction

RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase that has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer, psoriasis, and viral infections.[1][2] Its role in critical cellular processes such as DNA repair, immune signaling, and cell cycle regulation underscores the potential of developing selective ligands to modulate its activity.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies and key findings in the early-stage discovery of RNF114 ligands, with a focus on covalent inhibitors and their application in targeted protein degradation.

RNF114 Biology and Signaling Pathways

RNF114 is a RING-type E3 ubiquitin ligase that mediates the transfer of ubiquitin to substrate proteins, thereby influencing their stability and function.[4][5] It is involved in multiple signaling pathways, playing a crucial role in maintaining cellular homeostasis.

RNF114 in the DNA Damage Response

RNF114 is recruited to sites of DNA damage in a poly(ADP-ribose) (PAR)-dependent manner.[3] It recognizes and binds to the hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification on substrates like PARP1.[3] Following binding, RNF114 can further ubiquitinate these substrates, marking them for proteasomal degradation or other downstream signaling events.[3] Inhibition of RNF114 can lead to the trapping of PARP1 on DNA, a mechanism that is synthetically lethal in cancers with BRCA1/2 mutations.[3]

RNF114 in NF-κB Signaling

RNF114 has been identified as a negative regulator of the NF-κB signaling pathway.[4][6][7] It interacts with and promotes the ubiquitination and stabilization of A20 (also known as TNFAIP3), a key inhibitor of NF-κB signaling.[4][6] By stabilizing A20, RNF114 helps to terminate the NF-κB response, thereby controlling inflammation and immune responses.[6]

Ligand Discovery Programs: Covalent Inhibitors

The discovery of covalent ligands for RNF114 has been a significant breakthrough in the field. These ligands typically target a reactive cysteine residue (Cys8) in an intrinsically disordered region of the protein, leading to the inhibition of its E3 ligase activity.[8][9]

Key Ligands

| Ligand | Type | Target Residue | IC50 | Reference |

| Nimbolide (B1678885) | Natural Product | Cys8 | Not explicitly stated | [9][10][11] |

| EN219 | Synthetic Small Molecule | Cys8 | 470 nM | [8][12] |

Experimental Workflow: Covalent Ligand Screening

A powerful technique for identifying covalent ligands is Competitive Activity-Based Protein Profiling (ABPP) .[8][13] This method utilizes a cysteine-reactive probe to label the active sites of enzymes. Potential ligands are then screened for their ability to compete with the probe for binding, with a reduction in probe labeling indicating a successful hit.[8][13]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for RNF114

Objective: To identify and characterize covalent ligands that bind to RNF114.

Materials:

-

Purified recombinant RNF114 protein

-

Cysteine-reactive probe (e.g., iodoacetamide-rhodamine, IA-rhodamine)

-

Test compounds (covalent ligand library)

-

DMSO (vehicle control)

-

Reaction buffer (e.g., PBS)

-

SDS-PAGE gels and imaging system

Protocol:

-

Preparation: Prepare stock solutions of purified RNF114, IA-rhodamine probe, and test compounds in an appropriate buffer (e.g., PBS) and DMSO, respectively.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate 0.1 µg of pure RNF114 protein with either DMSO (vehicle) or the test covalent ligand (e.g., at 50 µM) for 30 minutes at room temperature.[8][13]

-

Probe Labeling: Add the IA-rhodamine probe to a final concentration of 100 nM and incubate for an additional 30 minutes at room temperature.[8][13]

-

SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Analysis: Visualize the gel using a fluorescence scanner to detect the rhodamine signal. A decrease in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates that the compound has bound to RNF114 and prevented probe labeling.[8] For quantitative analysis, the gel can be silver-stained to ensure equal protein loading.[13]

-

IC50 Determination: To determine the potency of a hit compound, perform a dose-response experiment by pre-incubating RNF114 with serial dilutions of the compound before adding the probe. Quantify the fluorescence intensity at each concentration and calculate the IC50 value.[8][13]

In Vitro RNF114 Ubiquitination Assay

Objective: To assess the E3 ligase activity of RNF114 and the inhibitory effect of ligands.

Materials:

-

Purified recombinant RNF114 protein (wild-type and mutants)

-

E1 ubiquitin-activating enzyme (e.g., UBE1)

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D1/UbcH5a)

-

Ubiquitin (e.g., FLAG-tagged)

-

Substrate protein (e.g., p21)

-

ATP

-

Reaction buffer (50 mM Tris-HCl, pH 7.5, 2.5 mM MgCl₂, 0.5 mM DTT)

-

Test compounds (e.g., nimbolide, EN219)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Ligand Pre-incubation: Pre-incubate 0.2 µg of RNF114 in 25 µL of reaction buffer with either DMSO or the test compound for 30 minutes at room temperature.

-

Reaction Assembly: To the pre-incubated RNF114, add the following components: 0.1 µg of E1 enzyme, 0.1 µg of E2 enzyme, 5 µg of FLAG-ubiquitin, and the substrate protein (if assessing substrate ubiquitination).[1]

-

Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.[1]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).[1][14]

-

Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting. Probe the membrane with an anti-FLAG antibody to detect polyubiquitin (B1169507) chains (indicating RNF114 auto-ubiquitination) or with an antibody against the substrate to detect its ubiquitination.[1]

Application in Targeted Protein Degradation (TPD)

The discovery of RNF114 ligands has opened up new avenues for targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a linker, and a ligand for a protein of interest (POI). By bringing the POI into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[8][15]

RNF114-based PROTACs

Both nimbolide and EN219 have been successfully incorporated into PROTACs to degrade various therapeutically relevant targets.[8][9][16][17]

| PROTAC | RNF114 Ligand | Target Ligand | Degraded Protein | Reference |

| XH2 | Nimbolide | JQ1 | BRD4 | [9] |

| ML 2-14 | EN219 | JQ1 | BRD4 | [8][17] |

| BT1 | Nimbolide | Dasatinib | BCR-ABL | [18] |

| ML 2-23 | EN219 | Dasatinib | BCR-ABL | [8] |

PROTAC-mediated Degradation Workflow

Conclusion

The early-stage discovery of RNF114 ligands has rapidly progressed from the identification of a natural product binder to the development of synthetic, tractable molecules for targeted protein degradation. The methodologies outlined in this guide, including competitive ABPP and in vitro ubiquitination assays, represent the core experimental framework for identifying and validating novel RNF114 ligands. The successful application of these ligands in PROTACs highlights the immense potential of targeting RNF114 for the development of new therapeutics. Future research will likely focus on expanding the repertoire of RNF114 ligands, optimizing their selectivity and drug-like properties, and exploring their efficacy in a broader range of diseases.

References

- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. RNF114 - Wikipedia [en.wikipedia.org]

- 6. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - OAK Open Access Archive [oak.novartis.com]

- 12. EN219_TargetMol [targetmol.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

RNF114 Expression Patterns: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ring Finger Protein 114 (RNF114) expression across various human tissues. RNF114, an E3 ubiquitin ligase, is a critical regulator in numerous cellular processes, including immune responses, cell cycle progression, and DNA damage repair. Understanding its tissue-specific expression is paramount for elucidating its physiological functions and its role in pathology, thereby guiding therapeutic development.

RNF114 Expression Data

The following table summarizes the messenger RNA (mRNA) expression levels of RNF114 in various human tissues, compiled from publicly available datasets. The primary source for this data is the Human Protein Atlas, which provides a comprehensive transcriptomics and proteomics map of human tissues.

| Tissue | mRNA Expression (TPM) | Protein Level (IHC) |

| Testis | High | High |

| Heart Muscle | Medium | Medium |

| Liver | Medium | Medium |

| Kidney | Medium | Medium |

| Skin | Medium | Medium |

| Lymph Node | Medium | Medium |

| Spleen | Medium | Medium |

| Adrenal Gland | Low | Low |

| Adipose Tissue | Low | Low |

| Bladder | Low | Low |

| Brain | Low | Low |

| Breast | Low | Low |

| Colon | Low | Low |

| Esophagus | Low | Low |

| Gallbladder | Low | Low |

| Lung | Low | Low |

| Muscle | Low | Low |

| Pancreas | Low | Low |

| Placenta | Low | Low |

| Prostate | Low | Low |

| Salivary Gland | Low | Low |

| Small Intestine | Low | Low |

| Stomach | Low | Low |

| Thyroid Gland | Low | Low |

| Uterus | Low | Low |

TPM: Transcripts Per Million; IHC: Immunohistochemistry. Data is qualitatively summarized from the Human Protein Atlas.

Key Signaling Pathways Involving RNF114

RNF114 is a key player in several critical signaling pathways. Its E3 ubiquitin ligase activity allows it to regulate the stability and function of various protein substrates.

NF-κB Signaling Pathway

RNF114 has a complex role in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory and immune responses. RNF114 can both positively and negatively regulate NF-κB activity depending on the cellular context.[1] It has been shown to interact with and ubiquitinate components of the NF-κB signaling cascade, thereby modulating the transcription of pro-inflammatory genes.[1][2]

RANKL/RANK/TRAF6 Signaling Pathway

In bone metabolism, RNF114 is a negative regulator of osteoclastogenesis through its interaction with the RANKL/RANK/TRAF6 signaling pathway.[3][4][5] By promoting the degradation of TRAF6, RNF114 dampens the downstream signaling that leads to the differentiation and activation of osteoclasts, the cells responsible for bone resorption.[3][4]

DNA Damage Response

RNF114 plays a crucial role in the cellular response to DNA damage.[6][7] Upon DNA damage, RNF114 is recruited to the site of injury where it participates in the ubiquitination of proteins involved in DNA repair, thereby facilitating the restoration of genomic integrity.[6][7]

Experimental Protocols

The following are generalized protocols for key experiments used to determine RNF114 expression in tissues. For optimal results, specific antibody concentrations and incubation times should be optimized for RNF114.

Immunohistochemistry (IHC) Workflow

Immunohistochemistry allows for the visualization of RNF114 protein expression within the context of tissue architecture.

Detailed Immunohistochemistry Protocol:

-

Tissue Fixation and Embedding: Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours. Dehydrate through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific to RNF114 at an optimized dilution overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detection: Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a light microscope to assess the intensity and localization of RNF114 staining.

Western Blotting Protocol

Western blotting is used to detect and quantify the amount of RNF114 protein in a tissue lysate.

1. Protein Extraction:

-

Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

5. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to RNF114 at an optimized dilution overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody.

6. Detection:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

7. Analysis:

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to compare RNF114 expression levels between different tissue samples.

Conclusion

This guide provides a foundational understanding of RNF114 expression patterns and its involvement in key cellular signaling pathways. The provided experimental workflows offer a starting point for researchers to investigate the role of RNF114 in their specific areas of interest. A thorough understanding of RNF114's tissue-specific functions is essential for the development of targeted therapies for a range of diseases, from inflammatory disorders to cancer.

References

- 1. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RING ubiquitin E3 RNF114 interacts with A20 and modulates NF-κB activity and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of RANKL-induced osteoclastogenesis by RING finger protein RNF114 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3-ligase RNF114 is able to specifically detect Ubiquitinated ADPribose and extend it with K11-Ub chains in response to DNA damage - Cell & Chemical Biology [ccb.lumc.nl]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of RNF114 Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNF114, a RING E3 ubiquitin ligase, has emerged as a compelling target for therapeutic intervention in various diseases, including cancer.[1][2] It plays a crucial role in regulating cellular processes such as DNA damage repair, cell cycle progression, and immune responses through the ubiquitination of its substrates.[3][4] The discovery of ligands that modulate RNF114 activity is a key step in the development of novel therapeutics. High-throughput screening (HTS) provides a powerful platform for identifying such molecules from large compound libraries.

These application notes provide detailed protocols for three distinct HTS assays designed to identify and characterize RNF114 ligands: a competitive activity-based protein profiling (ABPP) assay for covalent ligands, a proposed AlphaLISA assay, and a proposed TR-FRET assay for detecting protein-protein interactions or direct binding.

RNF114 Signaling Pathways

RNF114 is involved in multiple signaling pathways, primarily through its E3 ubiquitin ligase activity, which leads to the ubiquitination and subsequent degradation of its target substrates.

-

Regulation of p21: RNF114 ubiquitinates the tumor suppressor p21, leading to its proteasomal degradation and promoting cell cycle progression.[3][5][6]

-

DNA Damage Response: In response to DNA damage, RNF114 is recruited to sites of ADP-ribosylation. It recognizes and binds to a hybrid ADP-ribose-ubiquitin (ADPr-Ub) signal on substrates like PARP1, subsequently extending the ubiquitin chain, which is crucial for the DNA damage response.[7][8][9]

-

NF-κB Signaling: RNF114 can ubiquitinate and stabilize the NF-κB inhibitor TNFAIP3 (A20), thereby acting as a negative regulator of NF-κB-dependent transcription.[3]

Figure 1: RNF114 Signaling Pathways. A diagram illustrating the role of RNF114 in cell cycle regulation, DNA damage response, and NF-κB signaling.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for Covalent Ligands

This assay is designed to identify covalent inhibitors that target cysteine residues on RNF114.[5] It is a competition-based assay where test compounds compete with a fluorescently labeled cysteine-reactive probe for binding to RNF114. A reduction in fluorescence indicates that the test compound has covalently modified RNF114.[5]

Figure 2: Competitive ABPP Workflow. A flowchart of the experimental steps for the competitive ABPP assay to identify covalent RNF114 ligands.

Materials:

-

Purified recombinant RNF114 protein

-

Cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine, IA-rhodamine)

-

Test compound library

-

Assay buffer (e.g., TBS)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Protocol:

-

Compound Preparation: Prepare a stock solution of test compounds (e.g., 50 µM) in a suitable solvent like DMSO.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, pre-incubate 0.1 µg of pure RNF114 protein with the test compound (e.g., at a final concentration of 50 µM) in a total volume of 25 µL of assay buffer. Include a DMSO vehicle control. Incubate for 30 minutes at room temperature.[5][10]

-

Probe Labeling: Add the IA-rhodamine probe to each reaction to a final concentration of 100 nM. Incubate for another 30 minutes at room temperature.[5][10]

-

Quenching and Electrophoresis: Stop the reaction by adding Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Data Acquisition and Analysis: Visualize the protein bands using an in-gel fluorescence scanner. Quantify the fluorescence intensity of the RNF114 band for each reaction. Calculate the percent inhibition by comparing the fluorescence of the compound-treated sample to the DMSO control.

Data Presentation:

| Compound ID | Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition | IC50 (µM) |

| Control | 0 | 10000 | 0 | N/A |

| EN219 | 50 | 1500 | 85 | 0.47 |

| Compound X | 50 | 8500 | 15 | >50 |

| Compound Y | 50 | 3000 | 70 | 5.2 |

Table 1: Example data from a competitive ABPP screen for RNF114 ligands.[5][10]

AlphaLISA Assay for RNF114 Ligand Screening (Proposed)

This proposed homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is designed to screen for compounds that disrupt the interaction between RNF114 and a known substrate (e.g., p21) or a binding partner. The assay relies on the proximity of Donor and Acceptor beads, which generate a signal when brought together by the interacting proteins.

Figure 3: AlphaLISA Assay Principle. Illustration of the AlphaLISA assay for detecting the RNF114-p21 interaction and its disruption by a ligand.

Materials:

-

Biotinylated recombinant RNF114

-

FLAG-tagged recombinant p21 (or other substrate)

-

Streptavidin-coated Donor beads

-

Anti-FLAG Acceptor beads

-

Test compound library

-

AlphaLISA assay buffer

-

384-well microplates

-

Alpha-enabled plate reader

Protocol:

-

Reagent Preparation: Prepare solutions of biotinylated RNF114, FLAG-tagged p21, and test compounds in AlphaLISA assay buffer.

-

Reaction Mixture: In a 384-well plate, add the test compound, followed by biotinylated RNF114 and FLAG-tagged p21. Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.

-

Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-FLAG Acceptor beads. Incubate for 60 minutes at room temperature in the dark.

-

Signal Detection: Read the plate on an Alpha-enabled plate reader.

-

Data Analysis: A decrease in the AlphaLISA signal indicates that the test compound has disrupted the interaction between RNF114 and its substrate. Calculate the IC50 value for hit compounds.

Data Presentation:

| Compound ID | Concentration (µM) | AlphaLISA Signal (a.u.) | % Inhibition | IC50 (µM) |

| Control | 0 | 50000 | 0 | N/A |

| Hit_Comp_1 | 10 | 10000 | 80 | 1.5 |

| Non-Hit_1 | 10 | 48000 | 4 | >50 |

Table 2: Example data from a proposed AlphaLISA screen for RNF114 interaction inhibitors.

TR-FRET Assay for RNF114 Ligand Screening (Proposed)

This proposed Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is another homogeneous method to screen for inhibitors of the RNF114-substrate interaction. It measures the proximity of a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) conjugated to the interacting proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. lifesensors.com [lifesensors.com]

- 3. uniprot.org [uniprot.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal | The EMBO Journal [link.springer.com]

- 9. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Synthesis and Application of Novel RNF114-Recruiting PROTACs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed protocols for the synthesis, characterization, and cellular evaluation of novel PROTACs that recruit the E3 ubiquitin ligase RNF114. The natural product nimbolide (B1678885) and the synthetic ligand EN219 have been identified as covalent recruiters of RNF114 and have been successfully incorporated into PROTACs to degrade high-value therapeutic targets such as BRD4 and BCR-ABL.[1][2][3][4]

Mechanism of Action of RNF114-Recruiting PROTACs

RNF114-recruiting PROTACs operate by inducing the proximity of the target protein to the RNF114 E3 ligase. The RNF114 ligand portion of the PROTAC covalently binds to a cysteine residue in RNF114.[5][6] Simultaneously, the POI-binding ligand attaches to the target protein. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with RNF114 to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Data Presentation: Degradation Activity of RNF114-Recruiting PROTACs

The efficacy of RNF114-recruiting PROTACs is typically quantified by their ability to induce the degradation of the target protein in cellular assays. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC Name | RNF114 Ligand | POI Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |

| XH2 | Nimbolide | JQ1 | BRD4 | 231MFP | ~250 nM | >80% | [5] |

| ML 2-14 | EN219 | JQ1 | BRD4 (long isoform) | 231MFP | 36 nM | >90% | [7] |

| ML 2-14 | EN219 | JQ1 | BRD4 (short isoform) | 231MFP | 14 nM | >90% | [7] |

| ML 2-23 | EN219 | Dasatinib | BCR-ABL | K562 | ~1 µM | >80% | [7] |

Experimental Protocols

Protocol 1: Synthesis of a Novel RNF114-Recruiting PROTAC (XH2: Nimbolide-JQ1)

This protocol describes the synthesis of XH2, a PROTAC composed of the RNF114 recruiter nimbolide and the BRD4 inhibitor JQ1.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Development of RNF114-Based Molecular Glues

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, enabling the destruction of disease-causing proteins rather than just their inhibition.[1][2] This is often achieved using bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or monovalent "molecular glues."[3][4] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] While most TPD research has focused on a few E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), the discovery of novel E3 recruiters is a key area of expansion.[3][6]

The E3 ubiquitin ligase RING finger protein 114 (RNF114) has been identified as a promising new E3 ligase for TPD applications.[3][7] RNF114 is involved in diverse cellular processes, including DNA repair, immune responses, and cell cycle regulation.[8][9][10] The natural product nimbolide (B1678885) was discovered to covalently bind to a functional cysteine residue in a substrate-recognition domain of RNF114.[11] This interaction can be harnessed to recruit RNF114 to new protein targets, effectively turning nimbolide into a molecular glue component for targeted degradation.[11][12] Subsequent research has focused on developing more synthetically tractable, non-natural covalent recruiters that mimic nimbolide's function, expanding the toolkit for developing RNF114-based degraders.[1][13][14]

These application notes provide an overview of the mechanism, key quantitative data, and essential protocols for researchers engaged in the discovery and development of RNF114-based molecular glues and degraders.

Mechanism of Action of RNF114-Based Degraders

RNF114-based degraders operate by covalently modifying the E3 ligase, which creates a new surface (a neomorphic interface) to recruit a protein of interest (POI) for degradation. The natural product nimbolide and synthetic mimetics like EN219 function as covalent recruiters of RNF114.[11][12] When incorporated into a heterobifunctional degrader (PROTAC), one end binds RNF114 while the other binds the target protein. This induced proximity allows the RNF114 E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]